

# An In-depth Technical Guide to 4-Chloro-6,7-diethoxyquinazoline

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## Compound of Interest

Compound Name: 4-Chloro-6,7-diethoxyquinazoline

Cat. No.: B176708

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Chloro-6,7-diethoxyquinazoline**, a key intermediate in the development of targeted therapeutics.

## Core Molecular Data

**4-Chloro-6,7-diethoxyquinazoline** is a substituted quinazoline derivative with significant applications in medicinal chemistry, primarily as a building block for the synthesis of kinase inhibitors. Its core structure consists of a quinazoline ring system chlorinated at the 4th position and featuring two ethoxy groups at the 6th and 7th positions.

Property	Data
Molecular Formula	C <sub>12</sub> H <sub>13</sub> ClN <sub>2</sub> O <sub>2</sub> [1][2][3]
Molecular Weight	252.70 g/mol [1][2][3]
CAS Number	162363-46-4[1][2][3][4][5]
Appearance	Solid[2]
Purity	Typically ≥97%[2][6]
IUPAC Name	4-chloro-6,7-diethoxyquinazoline[5]
InChI Key	HGMQPDNSSYTATF-UHFFFAOYSA-N[2]
Canonical SMILES	<chem>CCOC1=CC2=C(C=C1OCC)N=C(Cl)N=C2</chem>

## Synthesis

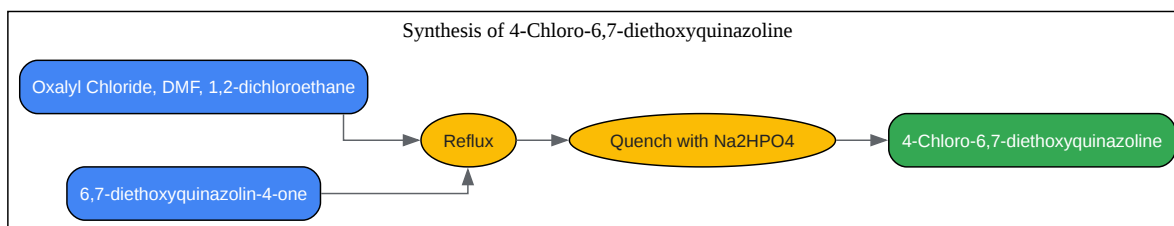
The synthesis of **4-Chloro-6,7-diethoxyquinazoline** is a critical step in the development of various biologically active compounds. A common synthetic route involves the conversion of 6,7-diethoxyquinazolin-4-one.

## Experimental Protocol: Synthesis of 4-Chloro-6,7-diethoxyquinazoline

A modified literature procedure serves as the basis for the synthesis.[7] The protocol involves the following key steps:

- Vilsmeier-Haack Reagent Formation:** Oxalyl chloride is added to a solution of N,N-dimethylformamide (DMF) in a suitable solvent like 1,2-dichloroethane under an inert atmosphere (e.g., argon). This in-situ formation of the Vilsmeier-Haack reagent is characterized by vigorous gas evolution.
- Chlorination:** To the resulting slurry, 6,7-diethoxyquinazolin-4-one is added. The reaction mixture is then heated to reflux for several hours to facilitate the chlorination at the 4-position of the quinazoline ring.

- **Quenching and Isolation:** The reaction is carefully quenched by the addition of an aqueous basic solution, such as sodium hydrogen phosphate ( $\text{Na}_2\text{HPO}_4$ ), and cooled in an ice bath. The solid product, **4-Chloro-6,7-diethoxyquinazoline**, is then isolated by filtration.



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A simplified workflow for the synthesis of **4-Chloro-6,7-diethoxyquinazoline**.

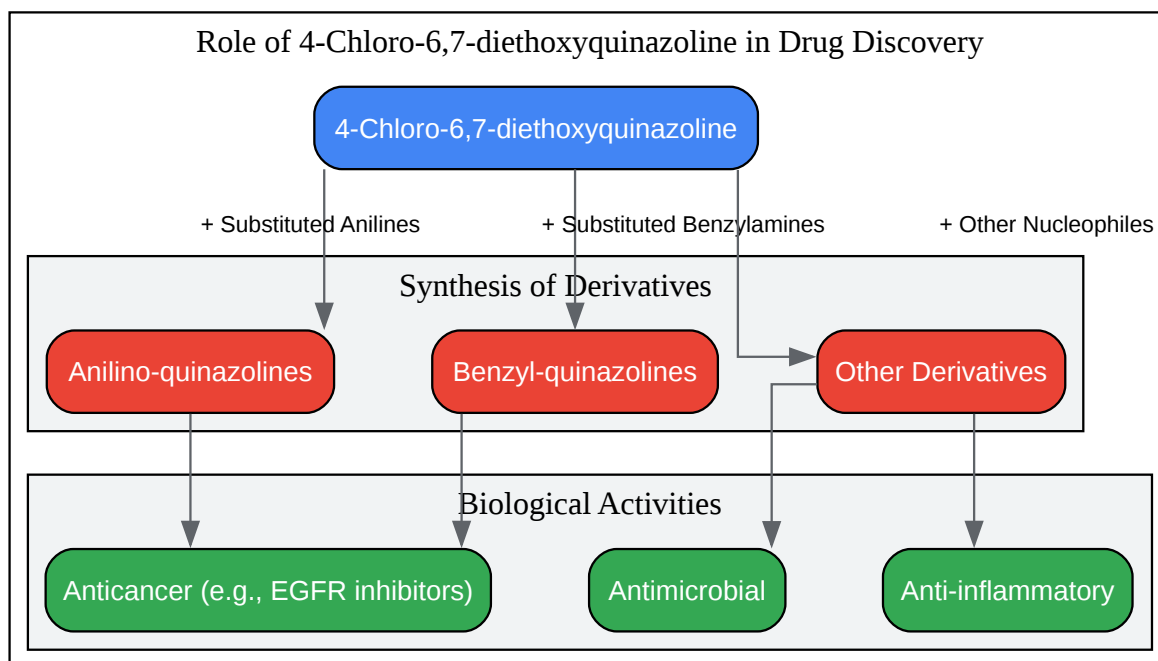
## Biological Significance and Applications

While **4-Chloro-6,7-diethoxyquinazoline** itself is not typically the final active pharmaceutical ingredient (API), it is a crucial intermediate in the synthesis of a wide range of biologically active molecules. The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets.

Derivatives of **4-Chloro-6,7-diethoxyquinazoline** have been investigated for their potential as:

- **Anticancer Agents:** Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in various cancers. The 4-anilinoquinazoline scaffold, readily synthesized from **4-chloro-6,7-diethoxyquinazoline**, is a classic example of an EGFR inhibitor pharmacophore.
- **Antiviral and Antibacterial Agents:** The versatile quinazoline ring system allows for substitutions that can lead to compounds with antimicrobial properties.
- **Anti-inflammatory Agents:** Certain quinazoline derivatives have demonstrated anti-inflammatory activity.

The primary utility of **4-Chloro-6,7-diethoxyquinazoline** lies in its reactive chloro group at the 4-position, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various side chains, most notably substituted anilines, to generate libraries of compounds for screening against different biological targets.



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Logical relationship of **4-Chloro-6,7-diethoxyquinazoline** to its derivatives and their activities.

In conclusion, **4-Chloro-6,7-diethoxyquinazoline** is a valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis and reactive nature provide a robust platform for the creation of diverse molecular libraries, particularly in the search for novel kinase inhibitors and other targeted therapies.

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## References

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